![molecular formula C19H16N2O5S2 B4295341 methyl 3-(acetylamino)-4-(benzylthio)-6-nitro-1-benzothiophene-2-carboxylate](/img/structure/B4295341.png)
methyl 3-(acetylamino)-4-(benzylthio)-6-nitro-1-benzothiophene-2-carboxylate
Overview
Description
Methyl 3-(acetylamino)-4-(benzylthio)-6-nitro-1-benzothiophene-2-carboxylate is a chemical compound that belongs to the family of benzothiophenes. It is a synthetic compound that has been widely studied for its potential use in pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-(acetylamino)-4-(benzylthio)-6-nitro-1-benzothiophene-2-carboxylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). These enzymes are involved in the inflammatory response and the regulation of various cellular processes. By inhibiting these enzymes, methyl 3-(acetylamino)-4-(benzylthio)-6-nitro-1-benzothiophene-2-carboxylate may have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
Methyl 3-(acetylamino)-4-(benzylthio)-6-nitro-1-benzothiophene-2-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 3-(acetylamino)-4-(benzylthio)-6-nitro-1-benzothiophene-2-carboxylate in lab experiments is its potential use in the development of new pharmaceuticals. Its anti-inflammatory, anti-tumor, and anti-bacterial properties make it a promising candidate for the treatment of various diseases. However, one limitation of using this compound is its complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for the research of methyl 3-(acetylamino)-4-(benzylthio)-6-nitro-1-benzothiophene-2-carboxylate. One direction is the further investigation of its mechanism of action and its potential use in the treatment of various diseases. Another direction is the development of more efficient synthesis methods to increase its availability for research purposes. Finally, the development of new derivatives of this compound may lead to the discovery of more potent and selective pharmaceuticals.
Scientific Research Applications
Methyl 3-(acetylamino)-4-(benzylthio)-6-nitro-1-benzothiophene-2-carboxylate has been studied for its potential use in pharmaceuticals. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
methyl 3-acetamido-4-benzylsulfanyl-6-nitro-1-benzothiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c1-11(22)20-17-16-14(27-10-12-6-4-3-5-7-12)8-13(21(24)25)9-15(16)28-18(17)19(23)26-2/h3-9H,10H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZMXDXGGCCWBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SC2=C1C(=CC(=C2)[N+](=O)[O-])SCC3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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